molecular formula C18H13F3N4O3S B2827434 2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 851079-74-8

2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2827434
CAS No.: 851079-74-8
M. Wt: 422.38
InChI Key: SCQHPDNRJUCIHG-UHFFFAOYSA-N
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Description

The compound 2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (Figure 1) is a heterocyclic acetamide derivative featuring a nitro-substituted imidazole core linked via a sulfanyl bridge to an acetamide group. The 4-nitrophenyl and 3-trifluoromethylphenyl substituents confer distinct electronic and steric properties, making it a candidate for pharmaceutical or materials science applications. Its synthesis likely involves nucleophilic substitution and amide coupling, as seen in analogous compounds .

Properties

IUPAC Name

2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O3S/c19-18(20,21)12-2-1-3-13(10-12)23-16(26)11-29-17-22-8-9-24(17)14-4-6-15(7-5-14)25(27)28/h1-10H,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQHPDNRJUCIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of aniline, followed by coupling with the imidazole ring.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the imidazole derivative with thiourea.

    Attachment of the Trifluoromethylphenyl Group: The final step involves the acylation of the imidazole derivative with 3-(trifluoromethyl)benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Basic Characteristics

  • Molecular Formula : C17H14N4O3S
  • Molecular Weight : 354.39 g/mol
  • LogP : 3.1387
  • Polar Surface Area : 69.048 Ų

Structure

The structural formula can be represented as follows:C C Nc1ccccc1 O Sc1nccn1c1ccc cc1 N O O\text{C C Nc1ccccc1 O Sc1nccn1c1ccc cc1 N O O}

Anticancer Activity

Research has indicated that imidazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study demonstrated that the compound effectively reduced cell viability in breast cancer cells, suggesting a potential role as an anticancer agent .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogenic bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell death. In vitro studies highlighted its effectiveness against drug-resistant strains of bacteria, making it a candidate for further development in antimicrobial therapies .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways, particularly those involved in inflammation and cancer progression. Enzyme assays indicated that it could serve as a lead compound for developing new inhibitors targeting these enzymes, which are critical in various metabolic processes .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of imidazole derivatives, including the compound under discussion. It has been suggested that the compound may protect neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, the compound was administered at different concentrations. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Activity

A series of tests were conducted against both Gram-positive and Gram-negative bacteria. The compound displayed minimum inhibitory concentrations (MICs) that were significantly lower than those of standard antibiotics, suggesting its potential as an alternative treatment option .

Mechanism of Action

The mechanism of action of 2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Imidazole Ring

a) N-(4-Chlorophenyl)-2-{[5-(3-Nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide (CAS 1226457-20-0)
  • Key Differences :
    • Imidazole substituents: 3-Nitrophenyl (vs. 4-nitrophenyl in the target compound).
    • Acetamide group: Attached to 4-chlorophenyl (vs. 3-trifluoromethylphenyl).
  • The chloro substituent introduces a weaker electron-withdrawing effect than trifluoromethyl, affecting solubility and reactivity .
b) 2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide
  • Key Differences :
    • Imidazole substituent: 4-Fluorophenyl (electron-withdrawing fluorine vs. nitro).
    • Acetamide group: Linked to a naphthyl moiety (bulky aromatic system vs. trifluoromethylphenyl).
  • Impact: Fluorine’s smaller size and lower electronegativity compared to nitro may enhance metabolic stability.

Heterocyclic Core Modifications

a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide
  • Key Differences :
    • Core structure: Benzothiazole replaces imidazole.
    • Substituents: Dual trifluoromethyl groups.
  • Impact : Benzothiazole’s larger π-system and sulfur atom may enhance binding to aromatic receptors. The dual trifluoromethyl groups amplify lipophilicity and resistance to oxidative metabolism .

Acetamide Group Variations

a) 2-{[1-(4-Bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-propoxyphenyl)acetamide (Z202452696)
  • Key Differences :
    • Imidazole substituent: 4-Bromophenyl (bulky bromine vs. nitro).
    • Acetamide group: Propoxyphenyl (ether linkage introduces flexibility).
  • Impact : Bromine’s polarizability may enhance halogen bonding, while the propoxy group improves solubility in polar solvents .
b) N-Hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
  • Key Differences: Acetamide substituent: Hydroxyl group (hydrogen-bond donor) replaces trifluoromethylphenyl.
  • Impact : The hydroxyl group enhances water solubility but may reduce blood-brain barrier penetration due to increased polarity .

Physicochemical and Crystallographic Properties

  • Crystallography : Analogous acetamides (e.g., 2-(3,4-dichlorophenyl)-N-pyrazolylacetamide) form hydrogen-bonded dimers (R22(10) motifs), stabilizing crystal lattices. The target compound’s nitro group may disrupt such interactions, leading to distinct packing patterns .
  • Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to chloro or hydroxy analogs, favoring lipid bilayer penetration .

Table 1. Structural and Electronic Comparison of Key Analogs

Compound Name Substituents (Imidazole/Acetamide) Molecular Weight Notable Features Reference
Target Compound 4-Nitrophenyl / 3-Trifluoromethyl ~446.3* High lipophilicity, nitro EW effect -
CAS 1226457-20-0 3-Nitrophenyl / 4-Chlorophenyl 532.92 Chloro substituent, bulky
Z202452696 4-Bromophenyl / 2-Propoxyphenyl 446.36 Bromine halogen bonding
N-Hydroxy-...acetamide Phenyl / Hydroxy ~291.3* Enhanced solubility

*Estimated based on structural similarity.

Biological Activity

The compound 2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide , also referred to by its ChemDiv ID G856-1931, is a novel chemical entity with potential biological activities that warrant detailed investigation. This article will explore its biological activity, including its synthesis, pharmacological effects, structure-activity relationship (SAR), and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C17H14N4O3S
Molecular Weight 354.39 g/mol
CAS Number 851079-35-1
SMILES Notation O=C(Nc1ccccc1)CSc1nccn1c1ccc(cc1)N+[O-]
logP 3.1387
Polar Surface Area 69.048 Ų
Hydrogen Bond Acceptors 8
Hydrogen Bond Donors 1

The compound exhibits a significant logP value, indicating a relatively high lipophilicity, which may influence its absorption and distribution in biological systems.

Anticonvulsant Activity

Recent studies have indicated that compounds similar to G856-1931 exhibit anticonvulsant properties. For instance, research focused on N-phenylacetamide derivatives has shown promising results in animal models for epilepsy. The anticonvulsant activity was primarily evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

In these studies, specific derivatives demonstrated significant protection against seizures, particularly those containing the trifluoromethyl group, which is present in G856-1931. The most effective compounds were noted to protect animals at doses of 100 mg/kg and higher, with varying efficacy based on the time of administration post-injection .

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds suggests that the presence of specific functional groups significantly impacts biological activity. For example:

  • Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to target sites.
  • Imidazole Ring : Contributes to the overall pharmacological profile by potentially interacting with neurotransmitter receptors.

Table 2 summarizes the SAR findings from recent studies:

Compound IDFunctional GroupsMES Activity (100 mg/kg)
G856-1931Trifluoromethyl, ImidazoleSignificant
Derivative AChlorophenylModerate
Derivative BMethylpiperazineWeak

Study on Anticonvulsant Activity

A notable study published in Pharmacology Biochemistry and Behavior evaluated various N-phenylacetamide derivatives for their anticonvulsant properties. G856-1931 was included in preliminary screenings where it exhibited notable efficacy in the MES test at a dosage of 100 mg/kg . The results indicated a potential for further development as an anticonvulsant agent.

Neurotoxicity Assessment

Another important aspect of biological activity involves assessing neurotoxicity. Compounds structurally related to G856-1931 were evaluated for their neurotoxic potential using models that measure dopaminergic neurotoxicity. The findings suggested that while some derivatives showed neurotoxic effects, G856-1931 did not exhibit significant neurotoxicity at therapeutic doses .

Q & A

Q. Can green chemistry principles (e.g., solvent-free synthesis) be applied to its preparation?

  • Methodology :
  • Mechanochemical Synthesis : Grind precursors in a ball mill with minimal solvent .
  • Microwave-Assisted Reactions : Reduce time and energy (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .

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